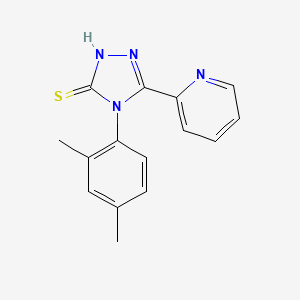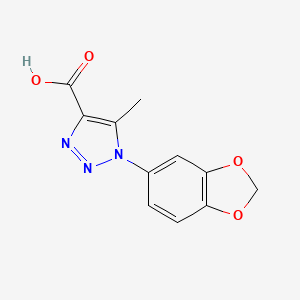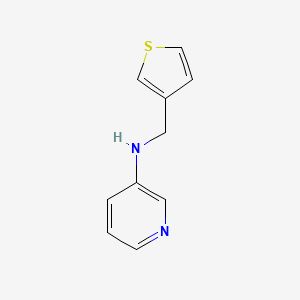
N-(thiophen-3-ylmethyl)pyridin-3-amine
Vue d'ensemble
Description
“N-(thiophen-3-ylmethyl)pyridin-3-amine” is a synthetic compound that belongs to the family of pyridine amines1. It has a molecular formula of C10H10N2S and a molecular weight of 190.27 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(thiophen-3-ylmethyl)pyridin-3-amine”. However, similar compounds have been synthesized using various methods2. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles2.Molecular Structure Analysis
The molecular structure of “N-(thiophen-3-ylmethyl)pyridin-3-amine” consists of a pyridine ring attached to a thiophene ring via a methylene bridge1. The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring are heteroatoms that contribute to the compound’s reactivity.
Chemical Reactions Analysis
Specific chemical reactions involving “N-(thiophen-3-ylmethyl)pyridin-3-amine” are not available in the literature I retrieved. However, compounds with similar structures are often involved in reactions with electrophiles due to the nucleophilic nature of the nitrogen atom in the pyridine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(thiophen-3-ylmethyl)pyridin-3-amine” are not explicitly mentioned in the literature I retrieved. However, it is known that the compound has a molecular weight of 190.27 g/mol1.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Oxidative C–H Functionalization
A study highlights the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines from simple heteroaryl-thioureas through oxidative C–S bond formation, using phenyliodine(III) bis(trifluoroacetate) as the oxidant. This method is metal-free and features broad substrate scope, short reaction times, and simple product purification (Mariappan et al., 2016).
Dynamic Tautomerism and Divalent N(I) Character
Quantum chemical analysis of N-(Pyridin-2-yl)thiazol-2-amine, a related compound, revealed six competitive isomeric structures with a relative energy difference of ~4 kcal/mol. Some structures exhibit divalent N(I) character, highlighting a complex tautomerism and electron donating properties (Bhatia et al., 2013).
Applications in Catalysis
Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition
Pyridinium N-(heteroaryl)aminides have been used as synthetic equivalents of nucleophilic 1,3-N,N-dipoles in cycloadditions onto electron-rich alkynes under gold catalysis, providing access to various imidazo-fused heteroaromatics. This process accommodates structural variation and sensitive functional groups (Garzón & Davies, 2014).
Electronic and Optical Materials
Electrochromic Devices
A study on the synthesis of a centrosymmetric polymer precursor related to poly(thiophene-3-yl-amine) and its copolymer with EDOT for electrochromic devices shows that copolymerization increases the color scheme and improves properties such as redox stability and switching time. These materials exhibit multicolored electrochromic properties suitable for device applications (Yagmur et al., 2013).
Molecular Docking and Biological Interactions
Molecular Docking and DNA Binding
A compound synthesized from 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was evaluated for its molecular docking with B-DNA, showing significant binding energy and interactions, indicative of potential biological applications. Furthermore, DNA binding studies suggest a strong affinity, underscoring the utility in medicinal chemistry research (Mushtaque et al., 2016).
Safety And Hazards
Specific safety and hazard information for “N-(thiophen-3-ylmethyl)pyridin-3-amine” is not available in the literature I retrieved. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.
Orientations Futures
The future directions for “N-(thiophen-3-ylmethyl)pyridin-3-amine” are not explicitly mentioned in the literature I retrieved. However, given its structural features, it could potentially be explored for various applications in medicinal chemistry and drug discovery.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.
Propriétés
IUPAC Name |
N-(thiophen-3-ylmethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-10(7-11-4-1)12-6-9-3-5-13-8-9/h1-5,7-8,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFURRGBEZMQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-3-ylmethyl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)
![3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol](/img/structure/B1517513.png)
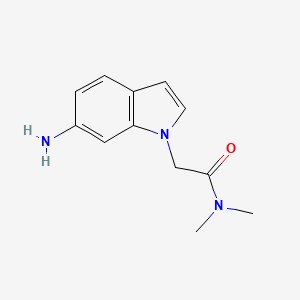

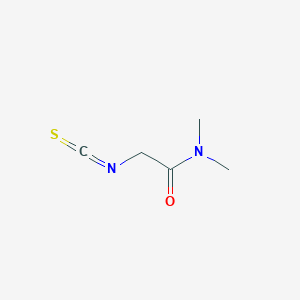
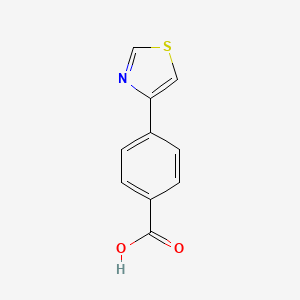
![3-[(Cyclopentylmethyl)amino]propanenitrile](/img/structure/B1517523.png)
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1517524.png)
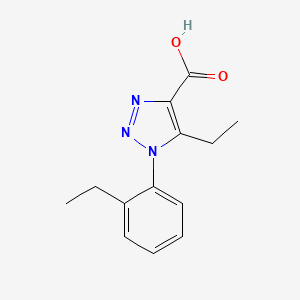
![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)
